molecular formula C22H20N4O B10973672 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B10973672
M. Wt: 356.4 g/mol
InChI Key: ZRLCRQFQVXRMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that features a pyrazole ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-phenylquinoline-4-carboxylic acid. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and quinoline rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide is unique due to its combined pyrazole and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H20N4O/c1-15-17(14-24-26(15)2)13-23-22(27)19-12-21(16-8-4-3-5-9-16)25-20-11-7-6-10-18(19)20/h3-12,14H,13H2,1-2H3,(H,23,27)

InChI Key

ZRLCRQFQVXRMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.